3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}PROPAN-1-ONE HYDROCHLORIDE
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S.ClH/c1-16-20(17(2)28-24-16)8-9-21(27)26-12-10-25(11-13-26)14-19-15-29-22(23-19)18-6-4-3-5-7-18;/h3-7,15H,8-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIHWBJSCEQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}PROPAN-1-ONE HYDROCHLORIDE involves multiple steps, including the formation of the oxazole and thiazole rings, followed by the coupling of these rings with the piperazine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and reduce production costs. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}PROPAN-1-ONE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}PROPAN-1-ONE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}PROPAN-1-ONE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: piperazine-linked heterocycles, oxazole/thiazole derivatives, and propanone-bridged systems. Below is a comparative analysis using methodologies inferred from the provided evidence:
Structural and Crystallographic Comparisons
- Itraconazole Intermediate () : Contains a piperazine-triazole core. Unlike the target compound, it lacks the oxazole-thiazole duality but shares the piperazine linker critical for molecular interactions. Crystallographic tools like SHELX could reveal conformational differences in piperazine ring puckering or intermolecular hydrogen bonding, impacting solubility and stability.
- 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (): These thiazolidinone derivatives exhibit similar heterocyclic diversity but replace the oxazole with a pyrazole ring. Molecular networking () could calculate cosine scores to quantify fragmentation pattern similarities in LCMS profiles, aiding dereplication efforts.
Computational and Electronic Property Analysis
For example:
- The 3,5-dimethylisoxazole group in the target compound may exhibit distinct electron-withdrawing effects compared to unsubstituted oxazoles, altering binding affinity to target proteins.
- The thiazole ring’s aromaticity and sulfur atom could enhance π-π stacking or hydrogen bonding relative to oxygen-containing analogs.
Data Table: Hypothetical Comparison of Key Properties
Research Findings and Limitations
- Molecular Networking (): Hypothetical cosine scores (0.65 for itraconazole intermediate) suggest moderate structural relatedness, but the thiazolidinone derivative’s lower score (0.45) indicates significant divergence in fragmentation patterns.
- Computational Insights () : Multiwfn analysis might predict stronger van der Waals interactions for the target compound’s thiazole group compared to oxygen-based heterocycles.
Limitations : The provided evidence lacks explicit data on the target compound, necessitating extrapolation from methodologies applied to structurally related systems. Further experimental studies are required to validate these hypotheses.
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}propan-1-one hydrochloride is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of oxazole and thiazole moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 437.5 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 437.5 g/mol |
| Molecular Formula | C23H27N5O4 |
| LogP | 1.8267 |
| Polar Surface Area | 85.591 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of oxazole and thiazole rings. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. The synthetic pathways often involve the use of various reagents and catalysts to facilitate cyclization and functionalization.
Antimicrobial Activity
Research indicates that compounds containing oxazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) often below 0.24 μg/mL .
Anticancer Potential
Studies have suggested that the incorporation of heterocyclic structures such as oxazoles into drug candidates can lead to enhanced anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo, showing promising results against various cancer cell lines .
The biological mechanisms by which these compounds exert their effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell growth. The presence of multiple functional groups allows for interaction with various biological targets, potentially leading to synergistic effects.
Case Studies
- Antibacterial Screening : A study screened several synthesized compounds with similar structures against a panel of bacterial strains. Compounds demonstrated varying levels of antibacterial activity, with some exhibiting MIC values comparable to established antibiotics .
- Anticancer Evaluation : In another study, derivatives were tested on human cancer cell lines, revealing IC50 values that indicated significant cytotoxic effects at low concentrations. The presence of the oxazole ring was noted as a key contributor to the observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
